

1-Hepten-3-OL CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Hepten-3-OL

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An In-depth Technical Guide to 1-Hepten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Hepten-3-ol**, a secondary alcohol with applications in the flavor and fragrance industry and as a chemical intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and analytical applications.

Core Chemical Identity

CAS Number: 4938-52-7

Molecular Formula: C7H14O

1-Hepten-3-ol is a colorless liquid with a characteristic green, oily, and metallic odor.[1] It is a volatile organic compound found naturally in some plants, such as Hyacinthus orientalis L.[1]

Physicochemical Data

A summary of the key physicochemical properties of **1-Hepten-3-ol** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Weight	114.19 g/mol	[2]
Boiling Point	153-156 °C	[1]
Density	0.836 g/mL at 20 °C	[1]
Refractive Index	1.433 (at 20 °C)	[1]
Flash Point	129 °F	[1]
Solubility	Insoluble in water; soluble in hexane and diethyl ether.	[3]

Synthesis Methodologies

1-Hepten-3-ol can be synthesized through two primary routes: the Grignard reaction and the reduction of a corresponding ketone. Both methods are widely used in organic synthesis to produce secondary alcohols.

Grignard Reaction Synthesis

A common and effective method for the preparation of **1-Hepten-3-ol** is the Grignard reaction between acrolein and butylmagnesium bromide. The Grignard reagent, acting as a nucleophile, attacks the carbonyl carbon of acrolein. Subsequent acidic workup yields the target secondary alcohol.

Experimental Protocol: Grignard Synthesis of 1-Hepten-3-ol

This protocol outlines the synthesis of **1-Hepten-3-ol** via the reaction of butylmagnesium bromide with acrolein.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromobutane



- Acrolein (propenal)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Anhydrous magnesium sulfate (MgSO4)
- Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Preparation of the Grignard Reagent (Butylmagnesium Bromide):
 - Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.
 - Place magnesium turnings in the flask.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Dissolve 1-bromobutane in anhydrous diethyl ether in the dropping funnel.
 - Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
 - Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acrolein:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve acrolein in anhydrous diethyl ether and add it to the dropping funnel.



- Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring.
 Maintain the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
 - Purify the crude 1-Hepten-3-ol by fractional distillation.

Reduction of 1-Hepten-3-one

An alternative synthetic route involves the reduction of the corresponding α,β -unsaturated ketone, 1-hepten-3-one. Sodium borohydride (NaBH4) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[4]

Experimental Protocol: Reduction of 1-Hepten-3-one

This protocol describes the reduction of 1-hepten-3-one to **1-hepten-3-ol** using sodium borohydride.

Materials:

- 1-Hepten-3-one
- Methanol or Ethanol



- Sodium borohydride (NaBH4)
- Water
- Diethyl ether
- Aqueous hydrochloric acid (HCl, e.g., 1 M)
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- Reaction Setup:
 - Dissolve 1-hepten-3-one in methanol or ethanol in a flask and cool the solution in an ice bath.
- Reduction:
 - Slowly add sodium borohydride to the cooled solution in small portions with stirring. The reaction is exothermic.
 - After the addition is complete, continue to stir the reaction mixture at room temperature for
 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Carefully add water to quench any remaining sodium borohydride.
 - Acidify the mixture with dilute hydrochloric acid to neutralize the borate salts.
 - Remove the bulk of the alcohol solvent under reduced pressure.
 - Extract the aqueous residue with diethyl ether.
 - Combine the organic extracts and wash with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate.



- Filter and concentrate the solution to obtain the crude product.
- Purify the crude **1-Hepten-3-ol** by distillation.

Applications

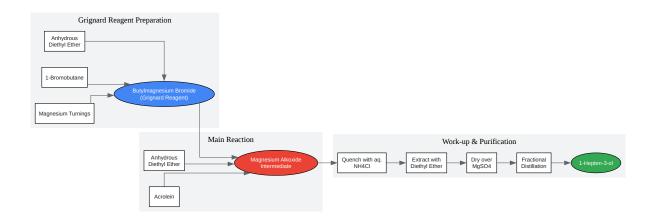
The primary application of **1-Hepten-3-ol** is in the flavor and fragrance industry.[5] It is used as a flavoring agent in various food products and as a fragrance component in perfumes and cosmetics.[3]

In a research context, **1-Hepten-3-ol** serves as an analytical standard for the determination of volatile organic compounds in various samples, including food, beverages, and environmental matrices, using techniques like gas chromatography (GC).[1] While some suppliers mention its availability for research in drug discovery, specific applications in pharmaceutical development are not well-documented in publicly available literature.[5][6]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis procedures described above.

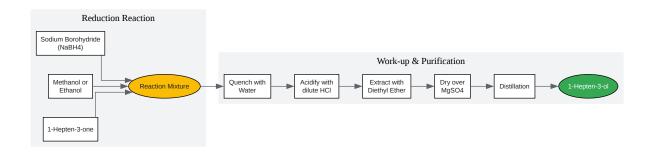




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Caption: Grignard Synthesis Workflow for **1-Hepten-3-ol**.





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Caption: Reduction Synthesis Workflow for 1-Hepten-3-ol.

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